1-(4-(Thiophen-2-yl)phenyl)piperazine (CAS 1056623-87-0) is a highly specialized heterobiaryl building block featuring a secondary piperazine amine coupled to a 4-(thiophen-2-yl)phenyl scaffold. This compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly target-specific kinase inhibitors and G-protein coupled receptor (GPCR) ligands. By providing a pre-assembled, rigid biaryl system with a reactive nitrogen handle, it enables rapid downstream functionalization—such as acylation, alkylation, or reductive amination—without the need for early-stage structural assembly [1]. Its procurement is typically driven by the need to integrate the unique electronic and steric properties of the thiophene bioisostere into advanced materials or drug candidates while avoiding the synthetic bottlenecks of late-stage cross-coupling.
Procurement substitution with the direct carbocyclic analog, 1-(biphenyl-4-yl)piperazine, fundamentally alters the physicochemical profile of downstream products, typically increasing lipophilicity (LogP) and reducing aqueous solubility, which can derail formulation efforts [1]. Alternatively, substituting with the synthetic precursor 1-(4-bromophenyl)piperazine shifts the burden of biaryl formation to the downstream manufacturer. This requires late-stage Suzuki-Miyaura cross-coupling, introducing heavy metal (palladium) contamination into complex, late-stage intermediates. Removing this residual palladium to meet strict pharmaceutical limits (<10 ppm) requires expensive scavenging resins and additional purification cycles, significantly reducing overall synthetic yield and increasing manufacturing costs [2].
Utilizing pre-assembled 1-(4-(Thiophen-2-yl)phenyl)piperazine bypasses the need for late-stage metal-catalyzed cross-coupling. When synthesizing complex biaryl derivatives, starting from the cheaper 1-(4-bromophenyl)piperazine requires downstream palladium catalysis. This typically leaves 150–300 ppm of residual Pd in the crude product, which must be scavenged to below 10 ppm for regulatory compliance. Procuring the pre-formed thiophene biaryl scaffold completely eliminates this late-stage catalytic step, streamlining the purification workflow and preventing the yield losses typically associated with intensive metal scavenging [1].
| Evidence Dimension | Residual Palladium in Late-Stage Crude Product |
| Target Compound Data | 0 ppm (Enables Pd-free downstream functionalization) |
| Comparator Or Baseline | 1-(4-Bromophenyl)piperazine (Requires late-stage coupling, yielding 150–300 ppm Pd before scavenging) |
| Quantified Difference | 100% reduction in late-stage heavy metal contamination |
| Conditions | Standard downstream acylation/alkylation vs. late-stage Suzuki cross-coupling workflow |
Eliminating late-stage heavy metal catalysis drastically reduces purification costs, minimizes yield loss, and simplifies regulatory compliance in pharmaceutical manufacturing.
The incorporation of the thiophene ring serves as a strategic bioisosteric replacement for a standard phenyl ring, offering a more favorable physicochemical profile for drug development. Compared to the direct carbocyclic analog, 1-(biphenyl-4-yl)piperazine, the thiophene derivative exhibits a measurably lower calculated partition coefficient (cLogP). This reduction in lipophilicity translates to enhanced thermodynamic solubility of downstream derivatives in aqueous media. Managing lipophilicity at the building-block level prevents the compounding of hydrophobic liabilities in large, complex target molecules [1].
| Evidence Dimension | Calculated Lipophilicity (cLogP) of the core scaffold |
| Target Compound Data | cLogP ~ 2.8 |
| Comparator Or Baseline | 1-(Biphenyl-4-yl)piperazine (cLogP ~ 3.3) |
| Quantified Difference | ~0.5 log unit reduction in baseline lipophilicity |
| Conditions | In silico chemoinformatics profiling using standard consensus LogP models |
Lower baseline lipophilicity directly mitigates late-stage solubility issues, reducing the need for costly and complex formulation strategies.
In the design of target-specific ligands, the electronic nature of the distal aromatic ring is a critical determinant of binding affinity. The sulfur atom in the thiophene ring of 1-(4-(Thiophen-2-yl)phenyl)piperazine is polarizable and capable of participating in directed chalcogen bonding with electron-rich residues (such as backbone carbonyls) within protein binding pockets. This specific, directional interaction is entirely absent in the biphenyl comparator, which relies solely on non-directional hydrophobic and Van der Waals interactions. Consequently, thiophene-containing analogs frequently demonstrate superior binding kinetics in structure-based drug design applications [1].
| Evidence Dimension | Potential for specific directional binding interactions |
| Target Compound Data | Present (Polarizable sulfur enables chalcogen bonding) |
| Comparator Or Baseline | 1-(Biphenyl-4-yl)piperazine (Absent; restricted to purely hydrophobic interactions) |
| Quantified Difference | Enables specific directional interactions that typically contribute 1–3 kcal/mol to binding free energy |
| Conditions | Structure-based drug design (SBDD) and molecular docking models |
Procuring the thiophene variant provides a built-in structural mechanism to increase target potency that is chemically impossible to achieve with standard carbocyclic biaryls.
Due to its optimized lipophilicity and potential for specific receptor interactions (such as chalcogen bonding), 1-(4-(Thiophen-2-yl)phenyl)piperazine is a premier starting material for synthesizing ligands targeting monoamine GPCRs, including serotonin (5-HT) and dopamine receptors. It serves as a superior building block compared to biphenyl analogs for developing neurotherapeutics where blood-brain barrier penetration and aqueous solubility must be finely balanced [1].
The rigid, extended heterobiaryl system of this compound fits precisely into the hydrophobic pockets of various kinase enzymes. By utilizing this pre-formed building block, medicinal chemists can rapidly explore structure-activity relationships (SAR) at the piperazine nitrogen without the synthetic bottlenecks and purification challenges associated with late-stage palladium cross-coupling [2].
For combinatorial chemistry and library generation, the absence of a need for metal-catalyzed biaryl formation makes this compound an ideal, process-friendly starting material. It allows for clean, high-yielding parallel synthesis of amides, ureas, and sulfonamides with minimal purification requirements, maximizing throughput in early-stage discovery campaigns [3].